(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one
CAS No.: 155866-40-3
Cat. No.: VC21129918
Molecular Formula: C20H14O7
Molecular Weight: 366.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155866-40-3 |
|---|---|
| Molecular Formula | C20H14O7 |
| Molecular Weight | 366.3 g/mol |
| IUPAC Name | (2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one |
| Standard InChI | InChI=1S/C20H14O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15-17,21,23H/t12-,15+,16-,17+,18?,19?/m0/s1 |
| Standard InChI Key | AUWGMDYISSBOED-TUSOLQNESA-N |
| Isomeric SMILES | C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)[C@@H](C67C4(O6)C(=O)C=C[C@@H]7O)O)OC3=CC=C2 |
| SMILES | C1=CC2=C3C(=C1)OC4(C5C(O5)C(C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2 |
| Canonical SMILES | C1=CC2=C3C(=C1)OC4(C5C(O5)C(C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2 |
Introduction
Chemical Identity and Nomenclature
Cladospirone bisepoxide is known by several synonyms in scientific literature, including Palmarumycin C13, Sch 53514, and diepoxin ζ . The compound has a molecular formula of C20H14O7 with a molecular weight of 366.3 g/mol . It is registered with CAS number 155866-40-3 . The compound possesses a complex spirocyclic structure with multiple stereogenic centers, as reflected in its systematic name, which indicates the specific stereochemistry at the 2', 3', 5', and 11' positions .
The compound is characterized by several structural identifiers:
Structural Identifiers
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C20H14O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15-17,21,23H/t12?,15-,16+,17-,18?,19?/m1/s1 |
| InChIKey | AUWGMDYISSBOED-MZXHQTIBSA-N |
| SMILES | C1=CC2=C3C(=C1)OC4([C@H]5C@HC@@HO)OC3=CC=C2 |
Structural Characteristics and Properties
Cladospirone bisepoxide possesses a unique molecular architecture characterized by a spiroketal unit derived from 1,8-dihydroxynaphthalene linked to a second oxidized naphthalene moiety . The molecule has a complex three-dimensional structure with multiple rings and stereogenic centers that contribute to its biological activities.
Structural Features
The compound belongs to the deoxypreussomerin type of spirobisnaphthalenes . Its structure consists of:
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A spiroketal core
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Two naphthalene-derived units
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Two epoxide groups
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Two hydroxyl groups at the 2' and 11' positions
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A ketone functionality at the 8' position
Spectroscopic Data
The structure of cladospirone bisepoxide has been confirmed through various spectroscopic methods. Key 13C NMR spectral data for the compound are presented below:
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 95.1 |
| C-2 | 52.7 |
| C-3 | 55.2 |
| C-4 | 59.7 |
| C-4a | 70.7 |
| C-5 | 60.6 |
| C-6 | 125.3 |
| C-7 | 144.8 |
| C-8 | 188.8 |
| C-8a | 62.2 |
| C-1' | 145.2 |
| C-2' | 109.1 |
| C-3' | 127.9 |
| C-4' | 120.7 |
| C-4a' | 133.8 |
| C-5' | 120.7 |
| C-6' | 127.7 |
| C-7' | 108.7 |
| C-8' | 145.5 |
| C-8a' | 111.5 |
Data measured in CDCl3 + MeOH-d4
Natural Occurrence and Biosynthesis
Fungal Sources
Cladospirone bisepoxide has been isolated from various fungal species, demonstrating its widespread occurrence in nature. The principal fungal sources include:
Biological Activities
Cladospirone bisepoxide exhibits a diverse range of biological activities that make it a promising candidate for various applications in medicine, agriculture, and biotechnology.
Antimicrobial Activities
The compound demonstrates significant antimicrobial properties against various pathogens:
Other Biological Activities
Beyond its antimicrobial properties, cladospirone bisepoxide has shown additional bioactivities:
These diverse biological activities highlight the potential of cladospirone bisepoxide as a lead compound for drug development and other biotechnological applications.
Production Methods and Optimization
Fermentation Production
Cladospirone bisepoxide can be produced through fermentation of its fungal producers. The production titers reported in literature are impressive:
Production Enhancement Strategies
Several approaches have been investigated to enhance the production of cladospirone bisepoxide in fungal cultures:
Media Optimization
The composition of the culture medium significantly affects the production of cladospirone bisepoxide. Various carbon sources, nitrogen sources, and trace elements have been tested to optimize production conditions .
Elicitor Application
Elicitors such as oligosaccharides have been shown to effectively enhance the production of cladospirone bisepoxide. A study with Berkleasmium sp. Dzf12 demonstrated that:
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Oligosaccharides derived from the fungal host significantly increased cladospirone bisepoxide production .
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The optimal concentrations varied depending on the specific oligosaccharide used .
Two-Phase Culture Systems
The application of two-phase culture systems using organic solvents has been investigated for the enhanced production of palmarumycin compounds:
| Organic Solvent | Effect on Production | Reference |
|---|---|---|
| Butyl oleate | Enhanced production | |
| Liquid paraffin | Enhanced production | |
| Dibutyl phthalate | Effective for improvement |
Interestingly, in two-phase culture systems, palmarumycin C12 (the precursor) tends to be absorbed by the organic phase, potentially preventing its conversion to cladospirone bisepoxide (palmarumycin C13) .
Relationship to Other Natural Products
Structural Relatives
Cladospirone bisepoxide belongs to a larger family of spirobisnaphthalene natural products, which share similar structural features but differ in their specific substitution patterns, oxidation states, and stereochemistry.
Some notable structural relatives include:
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Palmarumycin C12 - A direct biosynthetic precursor to cladospirone bisepoxide, lacking the epoxide groups .
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Manginoids - A series of monoterpene-shikimate-conjugated meroterpenoids with spiro ring systems, isolated from Guignardia mangiferae .
Structural Uniqueness
The spiro ring system of cladospirone bisepoxide is particularly noteworthy, as it represents an unusual structural motif in natural products. This unique architecture contributes to its diverse biological activities and has attracted interest from synthetic chemists and medicinal chemists alike.
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